1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole
Overview
Description
1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 2-bromo-4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the 2-bromo-4-chlorophenyl group. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
- 1-(2-Bromo-4-fluorophenyl)-1H-1,2,4-triazole
- 1-(2-Chloro-4-bromophenyl)-1H-1,2,4-triazole
- 1-(2-Bromo-4-methylphenyl)-1H-1,2,4-triazole
Uniqueness: 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other triazole derivatives with different substituents.
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYVMIVXBKOUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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